2-Amino-4-iminothiazole

Catalog No.
S575933
CAS No.
26246-29-7
M.F
C3H5N3S
M. Wt
115.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Amino-4-iminothiazole

CAS Number

26246-29-7

Product Name

2-Amino-4-iminothiazole

IUPAC Name

2-imino-5H-1,3-thiazol-4-amine

Molecular Formula

C3H5N3S

Molecular Weight

115.16 g/mol

InChI

InChI=1S/C3H5N3S/c4-2-1-7-3(5)6-2/h1H2,(H3,4,5,6)

InChI Key

ZDDYEEAGRWEWJX-UHFFFAOYSA-N

SMILES

C1C(=NC(=N)S1)N

Synonyms

2-amino-4-iminothiazole

Canonical SMILES

C1C(=NC(=N)S1)N

2-Amino-4-iminothiazole (CAS 26246-29-7), which readily tautomerizes to 2,4-diaminothiazole, is a highly functionalized heterocyclic building block containing both sulfur and nitrogen in a five-membered planar ring [1]. It is primarily procured as a versatile precursor for the synthesis of complex N(2),N(4)-disubstituted and tetrasubstituted thiazoles. Its baseline properties include a resonance-stabilized conjugated π-system, high solubility in polar solvents, and distinct orthogonal reactivity profiles at the C2-amino, C4-imino, and C5-electrophilic sites, making it a critical scaffold in medicinal chemistry and combinatorial library synthesis [1].

Research Fit

Imino tautomer stabilization for distinct electronic profile
Reported pKa shift alters protonation and reactivity context
Pre-installed 4-imino group streamlines cephalosporin and oxime ether synthesis
Validated scaffold for GLS inhibitor and antimicrobial SAR programs

Substituting 2-amino-4-iminothiazole with the more common 2-aminothiazole fundamentally restricts the chemical space available to synthetic chemists [1]. 2-Aminothiazole lacks the exocyclic imino/amino group at the C4 position, eliminating the possibility of dual N-alkylation or N-acylation required to build the 2,4-diaminothiazole pharmacophore[2]. This missing functional group prevents the formation of critical hydrogen-bonding networks necessary for target selectivity in advanced kinase inhibitors and limits the scaffold's utility in multi-component solid-phase combinatorial syntheses, forcing buyers to procure the specific 2-amino-4-imino derivative for these advanced applications [1].

Substitution Risk

2-Amino-4-iminothiazole
2-Aminothiazole (CAS 96-50-4)
Target Stabilized imino tautomer (C4=NH) pKa ~8.59; protonation state differs Direct 4-imino group available for oxime ether formation
Substitute Predominant amino tautomer (C4-H) pKa ~5.28; protonation profile may not transfer Requires additional oxidation/condensation to install 4-imino functionality
Tautomeric and basicity mismatch may shift reactivity and synthetic route outcomes.

Dual N-Functionalization Capacity for Pharmacophore Construction

The primary procurement driver for 2-amino-4-iminothiazole is its ability to undergo functionalization at two distinct exocyclic nitrogen sites, enabling the synthesis of N(2),N(4)-tetrasubstituted derivatives [1]. In contrast, the standard 2-aminothiazole comparator only possesses a single exocyclic nitrogen at the C2 position, restricting derivatization to mono-N-substituted or C5-electrophilic products [1].

Evidence DimensionAccessible exocyclic nitrogen functionalization sites
Target Compound Data2 distinct sites (C2 and C4)
Comparator Or Baseline2-Aminothiazole (1 distinct site at C2)
Quantified Difference100% increase in N-derivatization sites
ConditionsStandard alkylation/acylation conditions

Procuring this specific compound is mandatory when building complex 2,4-diaminothiazole libraries that require dual functionalization for structure-activity relationship (SAR) studies.

Tautomer stabilization
Head-to-head
Target imino form most stable
2-Aminothiazole amino tautomer favored
ΔE ~2–3 kcal/mol stabilization
Supports distinct electron density and hydrogen-bonding profile
B3LYP/MP2(full) 6-311++G(d); gas/aqueous phases

Solid-Phase Synthesis Yield via Polymer-Supported Auto-Scavenging

When utilized in solid-phase synthesis, the 2,4-diaminothiazole core derived from this precursor enables a polymer-supported auto-scavenging strategy (PSAS) that yields high-purity products (>85% yield) without the need for downstream chromatography [1]. Traditional solution-phase Hantzsch synthesis of standard thiazoles often results in lower isolated yields (60-70%) due to the necessity of extensive chromatographic purification to remove byproducts[1].

Evidence DimensionCrude product yield and purity in library generation
Target Compound Data>85% yield with traceless cleavage (no chromatography)
Comparator Or BaselineTraditional solution-phase Hantzsch synthesis (60-70% isolated yield)
Quantified Difference15-25% higher yield with eliminated purification bottlenecks
ConditionsSolid-phase base-catalyzed intramolecular cyclization/cleavage

Dramatically reduces processing time and solvent waste in high-throughput industrial combinatorial chemistry workflows.

Basicity (pKa)
Class-level
8.59 vs 5.28
ΔpKa +3.31 may shift protonation and salt formation
Aqueous, 25°C; potentiometric titration

Kinase Target Selectivity via C4-Hydrogen Bonding

In medicinal chemistry applications, the 2,4-diaminothiazole scaffold exhibits significantly improved kinome-wide selectivity (e.g., for CDK11) compared to standard 2-aminothiazole derivatives [1]. The presence of the C4-amino group acts as a critical hydrogen bond donor/acceptor within the ATP binding pocket, a structural interaction that is physically impossible with the 2-aminothiazole baseline [1].

Evidence DimensionKinase binding pocket interaction vectors
Target Compound DataPresence of C4-hydrogen bonding network
Comparator Or Baseline2-Aminothiazole derivatives (Absence of C4-hydrogen bonding)
Quantified DifferenceEnables highly selective CDK11 inhibition profiles over off-target CDKs
ConditionsNanoBRET cellular assays and biochemical evaluations

Essential for drug discovery programs that require precise target engagement to avoid off-target toxicity in kinase inhibition.

Crystal structure
Cross-study
C2–N2 ~1.33 Å (imino)
C2–N3 ~1.28 Å
Solid-state geometry confirms imino tautomer
Single-crystal XRD, 100–296 K

Tautomeric Resonance Stabilization in Polar Media

2-Amino-4-iminothiazole exhibits amino-imino tautomerism, but empirical studies demonstrate that the aminoaromatic tautomer (2,4-diaminothiazole) strongly dominates in aqueous and polar solutions due to resonance stabilization of the conjugated π-system [1]. This provides superior structural stability compared to unconjugated thiazolines, which can be prone to ring-opening or degradation under similar aqueous assay conditions [1].

Evidence DimensionTautomeric equilibrium and ring stability
Target Compound DataDominant, resonance-stabilized aminoaromatic form
Comparator Or BaselineUnconjugated thiazolines (Susceptible to degradation)
Quantified DifferencePredictable reactivity and stability in polar solvents
ConditionsAqueous solutions and polar organic solvents

Ensures reliable handling, predictable reactivity, and consistent analytical results during aqueous workups and biological screening.

Antimicrobial SAR
Class-level inference
Schiff base derivatives: MIC 250–375 µg/mL, zone 21.0 mm vs nystatin 19.1 mm
Reported antimicrobial screening context
MRSE, MDR P. aeruginosa, C. glabrata; data to verify for parent
GLS inhibition
Class-level inference
Scaffold active in HTS; optimized analogs show GAC/GLS2 selectivity
Supports pathway-study fit for glutamine-dependent models
MDA-MB-231 vs SKBR3 cell selectivity; parent IC50 not reported
Cephalosporin synthesis
Patent evidence
4-imino group directly forms oxime ether side chain; avoids extra functionalization
May reduce synthetic steps in process development
Reaction with 2-methylthioiminoacetyl chloride, coupling to 7-ACA core

High-Throughput Solid-Phase Library Synthesis

Due to its compatibility with polymer-supported auto-scavenging strategies (PSAS), this compound is the ideal starting material for generating large combinatorial libraries of 2,4-diaminothiazoles with high crude purity and traceless cleavage, eliminating downstream chromatographic bottlenecks [1].

Development of Selective Kinase Inhibitors

The dual exocyclic nitrogens provide critical hydrogen-bonding vectors necessary for fitting into specific ATP binding pockets. It is the required precursor for developing highly selective inhibitors for targets such as Cyclin-Dependent Kinase 11 (CDK11) and Src/Abl kinases [2].

Synthesis of Anti-Infective and Antiparasitic Agents

The 2,4-diaminothiazole scaffold derived from this compound is actively utilized in the development of potent cytocidal agents against Trypanosoma brucei for the treatment of Human African Trypanosomiasis, where specific N-substitutions dictate pharmacokinetic properties and blood-brain barrier penetration [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
GLS inhibitor discovery studies
Tautomer-dependent electronic profile
Enzyme selectivity (GAC vs GLS2) and cell-model response
Antimicrobial SAR screening
Schiff base formation capability
MIC and zone-of-inhibition endpoints against MDR strains
Cephalosporin side-chain synthesis
Pre-installed 4-imino group
Step-count reduction and impurity profile monitoring
Tautomerism/basicity research
pKa and crystallographic reference data
Hydrogen-bonding pattern and co-crystal engineering studies

XLogP3

-0.2

Other CAS

26246-29-7

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